Magnesium gluconate

Description

Properties

Key on ui mechanism of action |

Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. |

|---|---|

CAS No. |

59625-89-7 |

Molecular Formula |

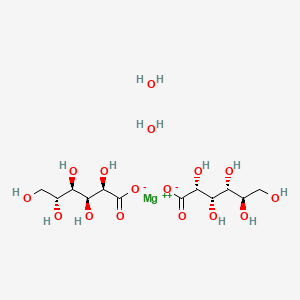

C12H22MgO14 |

Molecular Weight |

414.60 g/mol |

IUPAC Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

CTUVIUYTHWPELF-IYEMJOQQSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |

Related CAS |

526-95-4 (Parent) |

solubility |

Soluble in cold water |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Gluconate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium gluconate, a widely utilized magnesium salt in pharmaceutical and nutraceutical applications due to its high bioavailability.[1] This document details established synthesis protocols, in-depth characterization methodologies, and relevant biological pathways, presenting a valuable resource for researchers and professionals in drug development.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of a magnesium source with gluconic acid or its lactone precursor. The most common and scalable methods are detailed below.

Synthesis from Glucono-δ-lactone and Magnesium Oxide

This method is advantageous due to the stability and ease of handling of glucono-δ-lactone, which hydrolyzes in situ to form gluconic acid.

Reaction:

2 C₆H₁₀O₆ (Glucono-δ-lactone) + MgO + H₂O → Mg(C₆H₁₁O₇)₂ (this compound)

Experimental Protocol:

-

Dissolution and Hydrolysis: Dissolve 1 kg of glucono-δ-lactone in 1 liter of distilled water. Heat the solution while stirring to facilitate the hydrolysis of the lactone to gluconic acid.[2]

-

Reaction with Magnesium Oxide: Slowly add 130 grams of magnesium oxide to the heated solution under continuous agitation.[2]

-

Reaction Completion: Continue heating and stirring the mixture at boiling point for approximately 3 hours to ensure the reaction goes to completion.[2][3]

-

Decolorization and Filtration: Add a suitable amount of activated carbon to the solution to decolorize it. Filter the hot solution to remove the activated carbon and any unreacted magnesium oxide.[2]

-

Crystallization: Concentrate the filtrate by evaporation at 50°C under reduced pressure to a volume of approximately 800 ml.[2] Allow the solution to cool, promoting the spontaneous crystallization of this compound.

-

Purification and Drying: The crude product is collected by centrifugation. Recrystallize the crude product from distilled water and wash with alcohol.[2][3] Dry the purified crystals at 80°C to obtain the final product.[2]

Experimental Workflow for Synthesis from Glucono-δ-lactone

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. The following are key analytical techniques employed for this purpose.

Spectroscopic Analysis

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.

Experimental Protocol:

A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]

Table 1: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations |

| ~2900 | C-H stretching vibrations |

| ~1600 | C=O stretching (carboxylate) |

| ~1400 | C-H bending vibrations |

| ~1060 | C-O stretching (alcohol) |

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the identification and purity assessment of this compound.

Experimental Protocol:

A dilute aqueous solution of this compound (e.g., 0.1%) is prepared. The absorbance spectrum is recorded in the range of 190-800 nm using a quartz cuvette.[4]

Table 2: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Aqueous solution | ~198.0 |

| 0.1% HCl solution | ~202.5 |

| 0.1% NaOH solution | ~217.3 |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique to determine the crystalline nature and phase purity of the synthesized this compound.

Experimental Protocol:

A fine powder of the this compound sample is packed into a sample holder. The diffraction pattern is recorded using a diffractometer with CuKα radiation. The 2θ angle is typically scanned over a range of 5-50°.

Table 3: Representative XRPD Peak Positions for this compound

| 2θ Angle (°) |

| ~5.4 |

| ~10.8 |

| ~16.2 |

| ~18.8 |

| ~21.7 |

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and water content. This compound typically shows a multi-step degradation process.[5]

Experimental Protocol:

A small amount of the sample is heated in a TGA instrument, typically from room temperature to 900°C at a heating rate of 10°C/min under a nitrogen atmosphere.[6]

Table 4: Thermal Degradation Profile of this compound from TGA

| Temperature Range (°C) | Weight Loss (%) | Description |

| ~25 - 165 | Varies | Loss of water |

| ~165 - 400 | Varies | Decomposition starts |

| ~400 - 900 | Varies | Further degradation |

| Total Weight Loss | ~88.51 |

2.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of this compound.

Experimental Protocol:

A small, weighed amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. An empty sealed pan is used as a reference.

Table 5: DSC Data for this compound

| Parameter | Value |

| Melting Point | ~170 - 172 °C |

| Enthalpy of Fusion | ~308.7 J/g |

Elemental Analysis

Elemental analysis is performed to confirm the empirical formula of the synthesized this compound.

Table 6: Elemental Composition of this compound (Anhydrous)

| Element | Theoretical (%) |

| Carbon (C) | 34.84 |

| Hydrogen (H) | 5.37 |

| Magnesium (Mg) | 5.86 |

| Oxygen (O) | 53.93 |

Biological Pathways

Magnesium is a crucial cofactor for over 300 enzymatic reactions and is essential for numerous physiological processes.[7] Gluconate can be metabolized through the pentose (B10789219) phosphate (B84403) pathway.

Cellular Uptake and Metabolic Fate of this compound

Caption: Cellular uptake and subsequent pathways of magnesium and gluconate.

Magnesium ions (Mg²⁺) enter the cell primarily through specific ion channels, such as the transient receptor potential melastatin 6 and 7 (TRPM6/7) channels.[8][9] Once inside the cell, magnesium acts as a critical cofactor in a vast array of enzymatic reactions, particularly those involving ATP.[5] It plays a vital role in the synthesis of DNA, RNA, and proteins, and in the regulation of other ion channels.[5]

Gluconate is metabolized by phosphorylation via gluconokinase to form 6-phosphogluconate, which then enters the pentose phosphate pathway.[10][11] This pathway is a major source of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and ribose-5-phosphate, a precursor for nucleotide synthesis.

This guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization data serve as a valuable resource for scientists and professionals in the pharmaceutical and nutraceutical industries.

References

- 1. This compound | C12H26MgO16 | CID 71587201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1035673C - this compound for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]

- 3. CN1118785A - this compound for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Evaluation of Physicochemical, Thermal, Structural, and Behavioral Properties of this compound Treated with Energy of Consciousness (The Trivedi Effect®) [scalar.usc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Magnesium Homeostasis and Magnesium Transporters in Human Health | MDPI [mdpi.com]

- 10. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gluconate metabolism and gas production by Paucilactobacillus wasatchensis WDC04 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuro-Modulatory Mechanisms of Magnesium Gluconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanisms of action of magnesium gluconate in neuronal cells. By delving into its molecular interactions and signaling pathways, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of its neurophysiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further research and therapeutic development.

Core Mechanisms of Action at the Neuronal Level

Magnesium, delivered as this compound, is a crucial divalent cation that plays a pivotal role in maintaining neuronal homeostasis and modulating synaptic transmission. Its primary mechanisms of action are centered around its ability to act as a natural antagonist at key ion channels and receptors, thereby influencing neuronal excitability and plasticity.

Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor

One of the most well-established roles of magnesium is its voltage-dependent blockade of the NMDA receptor, a critical component of excitatory glutamatergic neurotransmission.[1][2] At resting membrane potential, magnesium ions (Mg²⁺) physically occlude the NMDA receptor channel pore, preventing the influx of calcium ions (Ca²⁺) even when the receptor is bound by its agonists, glutamate (B1630785) and glycine (B1666218).[3][4] This blockade is relieved upon depolarization of the neuronal membrane, which displaces the Mg²⁺ ion and allows for Ca²⁺ entry.[3] This unique property makes the NMDA receptor a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization for its activation.[5]

The concentration of extracellular magnesium significantly influences the threshold for NMDA receptor activation. Low magnesium levels can lead to excessive NMDA receptor activation, resulting in excitotoxicity and neuronal damage, a process implicated in various neurological disorders.[1] Conversely, adequate magnesium concentrations help to prevent this overstimulation, thereby exerting a neuroprotective effect.[2][6]

Modulation of Voltage-Gated Calcium Channels

Magnesium acts as a non-specific blocker of voltage-gated calcium channels (VGCCs).[7][8] By competing with calcium for entry through these channels, magnesium can reduce the influx of calcium into the presynaptic terminal. This, in turn, diminishes the release of neurotransmitters, including glutamate, from the presynaptic neuron.[9] This reduction in neurotransmitter release contributes to the overall dampening of neuronal excitability.

Potentiation of GABAergic Neurotransmission

Magnesium has been shown to positively modulate the function of γ-aminobutyric acid (GABA) type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10][11] Studies have indicated that physiologically relevant concentrations of magnesium can potentiate GABA-evoked ion currents.[10][12] This enhancement of GABAergic inhibition contributes to the overall calming effect of magnesium on the nervous system and helps to counterbalance excitatory glutamatergic signaling.[11]

Quantitative Data on Magnesium's Neuronal Effects

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of magnesium on neuronal receptors and channels.

Table 1: Antagonism of NMDA Receptors by Magnesium

| Receptor Subtype | Magnesium Concentration | Effect | Reference |

| Native NMDA Receptors (Hippocampal Neurons) | 1 mM | Significant voltage-dependent block | [2] |

| NR1/2A Receptors | 1 mM | ~16.8-fold increase in memantine (B1676192) IC50 | [1] |

| NR1/2B Receptors | 1 mM | ~18.2-fold increase in memantine IC50 | [1] |

| NR1/2C Receptors | 1 mM | ~3.1-fold increase in memantine IC50 | [1] |

| NR1/2D Receptors | 1 mM | ~3.3-fold increase in memantine IC50 | [1] |

Table 2: Modulation of Neuronal Ion Channels and Neurotransmitter Release by Magnesium

| Channel/Process | Magnesium Concentration | Effect | Reference |

| Voltage-Gated Calcium Channels (Crab XOSG neurons) | ~75 mM | 50% inhibition of Ca²⁺ currents | [7] |

| GABA-A Receptors (Recombinant) | 0.1 - 1 mM | Potentiation of EC20 GABA-evoked currents | [10][12] |

| GABA-A Receptors (Recombinant) | 10 mM | Decrease in GABA-evoked currents | [10][12] |

| Spontaneous Glutamate Release (Mouse Neocortical Slices) | Magnesium-free aCSF | 266% increase in glutamate release | [13] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of magnesium in neuronal cells.

Figure 1: Mechanism of NMDA Receptor Antagonism by Magnesium.

Figure 2: Magnesium's Blockade of Voltage-Gated Calcium Channels.

Figure 3: Potentiation of GABA-A Receptor Function by Magnesium.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of magnesium's effects on neuronal cells.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Antagonism

This protocol is adapted from standard electrophysiological techniques used to measure ion channel activity.[14][15]

Objective: To measure the effect of magnesium on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

NMDA and glycine stock solutions

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipettes

Procedure:

-

Prepare cultured neurons on coverslips for recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline response, co-apply the NMDA/glycine solution with varying concentrations of this compound.

-

Record the inhibition of the agonist-evoked current at each magnesium concentration.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of magnesium. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Figure 4: Experimental Workflow for Patch-Clamp Electrophysiology.

Quantification of Intracellular Magnesium Using Fluorescent Dyes

This protocol is based on established methods for measuring intracellular ion concentrations.[12][16]

Objective: To quantify the total intracellular magnesium concentration in neuronal cells.

Materials:

-

Cultured neuronal cells

-

Fluorescent magnesium indicator dye (e.g., DCHQ5)

-

Phosphate Buffered Saline (PBS) without Ca²⁺ and Mg²⁺

-

Cell lysis buffer

-

Fluorescent plate reader

-

Magnesium standard solutions

Procedure:

-

Culture neuronal cells to the desired confluency in a multi-well plate.

-

Wash the cells with PBS (without Ca²⁺ and Mg²⁺).

-

Lyse the cells using a suitable lysis buffer and sonication to release intracellular contents.

-

Prepare a standard curve of known magnesium concentrations.

-

Add the fluorescent magnesium indicator dye to both the cell lysates and the magnesium standards.

-

Incubate as per the dye manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence and plot the standard curve. Determine the intracellular magnesium concentration of the samples by interpolating their fluorescence values on the standard curve. Normalize the results to the total protein content of the cell lysates.

Figure 5: Workflow for Measuring Intracellular Magnesium.

In Vitro Glutamate Release Assay

This protocol provides a method for quantifying glutamate release from cultured neurons.[17][18]

Objective: To measure the effect of this compound on depolarization-evoked glutamate release from cultured neurons.

Materials:

-

Cultured cortical neurons

-

Hanks' Balanced Salt Solution (HBSS)

-

High Potassium (KCl) HBSS solution (e.g., 40 mM KCl)

-

This compound stock solution

-

Glutamate assay kit (e.g., colorimetric or fluorometric)

-

96-well microplate reader

Procedure:

-

Plate cortical neurons in a 96-well plate and culture until mature.

-

Wash the cells gently with HBSS.

-

Pre-incubate the cells with HBSS containing different concentrations of this compound for a specified time.

-

To measure basal release, collect the supernatant (HBSS) from a set of wells.

-

To measure evoked release, replace the incubation medium with high KCl HBSS (also containing the respective concentrations of this compound) to depolarize the neurons.

-

Incubate for a short period (e.g., 10 minutes) and then collect the supernatant.

-

Quantify the glutamate concentration in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.

-

Measure the total protein content in each well for normalization.

-

Data Analysis: Calculate the amount of glutamate released under basal and evoked conditions for each magnesium concentration. Normalize the glutamate release to the total protein content.

Figure 6: Workflow for In Vitro Glutamate Release Assay.

Bioavailability of this compound

The choice of magnesium salt is critical as it influences the bioavailability of magnesium ions. Organic magnesium salts, such as this compound, generally exhibit higher bioavailability compared to inorganic salts like magnesium oxide.[8][19] Studies in rats have shown that this compound has one of the highest bioavailabilities among various organic and inorganic magnesium salts.[19] This is an important consideration for both research and therapeutic applications, as higher bioavailability ensures more effective delivery of magnesium to target tissues, including the brain. Organic forms like magnesium L-threonate have been specifically studied for their ability to cross the blood-brain barrier and increase magnesium concentrations in the brain.[20][21][22]

Conclusion

This compound exerts its profound effects on neuronal cells through a multi-faceted mechanism of action, primarily involving the antagonism of NMDA receptors, blockade of voltage-gated calcium channels, and potentiation of GABA-A receptors. These actions collectively contribute to a reduction in neuronal excitability and provide a basis for its neuroprotective properties. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound in a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability and excitotoxicity. Future research should continue to elucidate the precise molecular interactions and downstream signaling cascades modulated by magnesium to fully harness its therapeutic benefits.

References

- 1. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Health Benefits Of Magnesium Taurate – Forbes Health [forbes.com]

- 3. ethical-nutrition.com [ethical-nutrition.com]

- 4. Magnesium gates glutamate-activated channels in mouse central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8 Magnesium Taurate Benefits for Your Overall Health [health.com]

- 7. nutritionaloutlook.com [nutritionaloutlook.com]

- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA release from mouse striatal neurons in primary culture as a test for the functional activity of N-methyl-D-aspartate (NMDA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. troscriptions.com [troscriptions.com]

- 12. Magnesium potentiation of the function of native and recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of changing extracellular levels of magnesium on spontaneous activity and glutamate release in the mouse neocortical slice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Magnesium potentiation of the function of native and recombinant GABAA receptors [ouci.dntb.gov.ua]

- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 17. protocols.io [protocols.io]

- 18. 4.6. Glutamate Quantification in Culture Media [bio-protocol.org]

- 19. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]

- 21. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 22. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Magnesium Gluconate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Magnesium is a critical divalent cation essential for a myriad of physiological processes. Magnesium gluconate, an organic salt of magnesium, serves as a readily bioavailable source of magnesium ions (Mg²⁺) for cellular uptake. This technical guide provides a comprehensive overview of the core mechanisms governing the transport of magnesium into the cell, focusing on the key protein families responsible for this process. While the specific transport kinetics of the intact this compound salt are not extensively documented, cellular uptake is predicated on the transport of the dissociated Mg²⁺ ion. This document details the primary transport systems, summarizes available quantitative data, outlines key experimental protocols for studying magnesium transport, and visualizes the complex signaling pathways that regulate these transport mechanisms.

Introduction to Cellular Magnesium Homeostasis

Mammalian cells maintain a tightly regulated intracellular magnesium concentration, which is crucial for enzymatic reactions, signal transduction, and nucleic acid stability. The total intracellular Mg²⁺ concentration is estimated to be in the range of 17 to 20 mM, with the majority being bound to ATP, other nucleotides, and proteins. The free intracellular Mg²⁺ concentration ([Mg²⁺]i) is maintained within a narrow range of 0.5 to 1.0 mM.[1][2] This homeostasis is achieved through a dynamic balance between influx and efflux mechanisms mediated by a variety of transport proteins.

Primary Magnesium Transport Systems

The cellular uptake of Mg²⁺ is primarily mediated by two major families of transport proteins: the Transient Receptor Potential Melastatin (TRPM) channels and the Solute Carrier family 41 (SLC41).

TRPM6 and TRPM7 Channels

TRPM6 and TRPM7 are bifunctional proteins that possess both an ion channel and a kinase domain, earning them the name "chanzymes".[3][4] They are considered the primary conduits for regulated Mg²⁺ entry into cells.

-

TRPM7 is ubiquitously expressed and plays a crucial role in cellular magnesium homeostasis.[3]

-

TRPM6 is predominantly expressed in the intestine and kidney, where it is vital for intestinal absorption and renal reabsorption of magnesium.[3][5]

TRPM6 and TRPM7 can form both homomeric and heteromeric channel complexes, with the heteromeric channels exhibiting distinct properties.[6][7]

SLC41 Family of Transporters

The SLC41 family consists of three members (SLC41A1, SLC41A2, and SLC41A3) that are homologs of the bacterial Mg²⁺ transporter MgtE.[8]

-

SLC41A1 is the best-characterized member and functions as a Na⁺/Mg²⁺ exchanger, mediating the efflux of Mg²⁺ from the cell against its concentration gradient, driven by the influx of Na⁺.[9][10][11] This makes it a key player in maintaining low intracellular free Mg²⁺ levels.

-

SLC41A2 and SLC41A3 are less well-characterized but are also believed to be involved in magnesium transport.

Quantitative Data on Magnesium Transport

The following tables summarize the available quantitative data for the key magnesium transport proteins. It is important to note that these values were determined for the Mg²⁺ ion and may vary depending on the experimental system and conditions.

| Transporter | Parameter | Value | Organism/Cell Type | Reference |

| TRPM6 | Single-Channel Conductance | 83.6 ± 1.7 pS | Human (expressed in HEK-293 cells) | [7][12] |

| TRPM7 | Single-Channel Conductance | 40.1 ± 1.0 pS | Human (expressed in HEK-293 cells) | [7][12] |

| TRPM6/TRPM7 (heteromer) | Single-Channel Conductance | 56.6 ± 3.7 pS | Human (expressed in HEK-293 cells) | [7][12] |

| TRPM7 | IC₅₀ for Mg²⁺ inhibition | 720 µM (in the absence of Mg·ATP) | HEK-293 cells | [13] |

| SLC41A1 | Michaelis Constant (Kₘ) for Mg²⁺ uptake | 0.67 mM | Mouse (expressed in Xenopus laevis oocytes) | [14] |

Table 1: Electrophysiological and Kinetic Properties of Magnesium Transporters.

| Parameter | Value | Cell Type | Reference |

| Total Intracellular Mg²⁺ Concentration | 17 - 20 mM | Various mammalian cells | [1] |

| Free Intracellular Mg²⁺ Concentration | 0.5 - 1.0 mM | Various mammalian cells | [1][2] |

| Free Mg²⁺ in Mitochondria | 0.8 - 1.2 mM | Cardiac and liver mitochondria | [1] |

| Normal Serum Mg²⁺ Levels | 1.5 - 2.0 mM | Human | [15] |

Table 2: Typical Intracellular and Extracellular Magnesium Concentrations.

Experimental Protocols

Measurement of Intracellular Free Magnesium using Mag-Fura-2

This protocol describes the use of the ratiometric fluorescent indicator Mag-Fura-2 to quantify [Mg²⁺]i.

Materials:

-

Mag-Fura-2 AM (acetoxymethyl ester)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fluorescence spectrophotometer or microscope with dual-excitation capabilities

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., coverslips for microscopy, 96-well plates for plate readers).

-

Loading Solution Preparation:

-

Prepare a stock solution of Mag-Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

-

Prepare a stock solution of Pluronic® F-127 in DMSO (e.g., 20% w/v).

-

On the day of the experiment, dilute the Mag-Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. Add a small amount of the Pluronic® F-127 stock solution to aid in dye solubilization.

-

-

Cell Loading:

-

Wash the cells once with the physiological buffer.

-

Incubate the cells with the Mag-Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C.

-

-

De-esterification:

-

After loading, wash the cells two to three times with the physiological buffer to remove extracellular dye.

-

Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[16]

-

-

Fluorescence Measurement:

-

Excite the cells alternately at approximately 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.[17]

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular free Mg²⁺ concentration using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺, R is the measured fluorescence ratio, Rmin and Rmax are the ratios in the absence and presence of saturating Mg²⁺, respectively, and (Sf2 / Sb2) is the ratio of fluorescence intensities at 380 nm for the free and bound forms of the dye.[17]

-

Electrophysiological Characterization of Magnesium Channels

This protocol provides a general workflow for studying Mg²⁺-permeable channels like TRPM6/7 using the whole-cell patch-clamp technique.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution containing Mg²⁺

-

Intracellular (pipette) solution (typically Mg²⁺-free to observe inward currents)

-

Cells expressing the channel of interest (e.g., HEK-293 cells transiently transfected with TRPM6/7 cDNA)

Procedure:

-

Cell Preparation: Plate cells expressing the channel of interest on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Electrophysiological Recording:

-

Mount the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell interior.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply voltage protocols (e.g., voltage ramps or steps) to elicit channel activity. For TRPM channels, a voltage ramp from -100 mV to +100 mV is often used to observe their characteristic outward rectification.[18]

-

-

Data Analysis:

-

Record the resulting ionic currents.

-

Analyze the current-voltage (I-V) relationship to determine channel properties such as reversal potential and rectification.

-

Single-channel recordings can be performed in excised patches to determine single-channel conductance.[7]

-

Visualization of Signaling Pathways and Transport Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways that regulate magnesium transport and the overall mechanism of cellular magnesium homeostasis.

Caption: Overview of this compound Dissociation and Cellular Transport.

Caption: Regulation of TRPM6 and TRPM7 Channel Activity.

Caption: Regulation of the SLC41A1 Na⁺/Mg²⁺ Exchanger.

Conclusion

The cellular uptake of magnesium from this compound is a complex process governed by the transport of the dissociated Mg²⁺ ion across the plasma membrane. The TRPM6 and TRPM7 channels are the primary pathways for Mg²⁺ influx, while the SLC41A1 Na⁺/Mg²⁺ exchanger is the main system for Mg²⁺ efflux. The activity of these transporters is tightly regulated by a variety of signaling pathways, ensuring the maintenance of intracellular magnesium homeostasis. Understanding these mechanisms is paramount for the development of therapeutic strategies targeting magnesium-related disorders and for optimizing the cellular delivery of magnesium. Further research is warranted to elucidate the precise kinetic parameters of these transporters in various cell types and to fully unravel the intricate regulatory networks that control their function.

References

- 1. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPM6 kinase activity regulates TRPM7 trafficking and inhibits cellular growth under hypomagnesic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of Homo- and Heteromeric Channel Kinases TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Solute Carrier Family SLC41, what do we really know about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human gene SLC41A1 encodes for the Na+/Mg²+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The TRPM6 Kinase Domain Determines the Mg·ATP Sensitivity of TRPM7/M6 Heteromeric Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. interchim.fr [interchim.fr]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

The Influence of Magnesium Gluconate on Intracellular Signaling Pathways: A Technical Guide for Researchers

Introduction

Magnesium is the second most abundant intracellular cation and a critical cofactor in over 300 enzymatic reactions, playing an essential role in a vast array of physiological processes.[1] Magnesium gluconate, a salt of magnesium with gluconic acid, is a common dietary supplement used to address magnesium deficiency.[1] Beyond its established physiological roles, emerging research has highlighted the significant impact of intracellular magnesium concentrations on the modulation of key signaling pathways that govern cellular processes such as proliferation, inflammation, and apoptosis. This technical guide provides an in-depth overview of the effects of this compound on major intracellular signaling pathways, targeted at researchers, scientists, and drug development professionals. For the purposes of this guide, the effects of this compound are considered to be mediated by the increase in intracellular free magnesium ions (Mg²⁺) following its dissociation. While some of the cited studies utilize other magnesium salts, the fundamental effects on signaling cascades are attributed to the magnesium ion itself.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, including bone formation. Recent studies have indicated that magnesium can positively modulate this pathway, promoting osteogenesis.

Data Presentation: Effect of Magnesium on Wnt/β-catenin Signaling

| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |

| Human Bone Marrow Stromal Cells (hBMSCs) | Magnesium Ions (from unspecified salt) | 10 mM | Significant increase in active β-catenin protein expression. | [2] |

| Human Bone Marrow Stromal Cells (hBMSCs) | Magnesium Ions (from unspecified salt) | 10 mM | Increased expression of downstream target genes LEF1 and Dkk1. | [2] |

| Rat Mandible Defect Model | This compound (in a chitosan (B1678972) scaffold) | Not specified | Enhanced bone healing by activating Wnt signals. | [3] |

| Mouse Femoral Defect Model | Oral this compound | Not specified | Stimulated bone healing with an increase in Wnt3a. | [3] |

| CFTR-mutant mice | Magnesium-containing implant | Not specified | Enhanced Wnt/β-catenin signaling in bone. | [4] |

Experimental Protocols: Analysis of Wnt/β-catenin Pathway Activation in Bone Marrow Stromal Cells

1. Cell Culture and Treatment:

-

Culture primary human bone marrow stromal cells (hBMSCs) in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

For osteogenic differentiation, supplement the media with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

-

Treat cells with varying concentrations of sterile this compound solution (e.g., 5 mM, 10 mM, 20 mM) for specified time points (e.g., 3, 7, 14 days).

2. Western Blot for Active β-catenin:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against active β-catenin (non-phosphorylated Ser33/37/Thr41) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Normalize to a loading control such as β-actin or GAPDH.

3. Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes:

-

Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers for Wnt target genes such as LEF1, Dkk1, and Axin2.

-

Normalize the expression levels to a housekeeping gene like GAPDH.

Mandatory Visualization: Wnt/β-catenin Signaling Pathway

Caption: this compound promotes the stabilization of β-catenin, leading to its nuclear translocation and activation of Wnt target gene expression.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Magnesium has been shown to exert anti-inflammatory effects by inhibiting the activation of this pathway.

Data Presentation: Inhibitory Effect of Magnesium on NF-κB Signaling

| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |

| Lipopolysaccharide (LPS)-activated primary microglia | Magnesium Sulfate (B86663) | 5 and 10 mmol/L | Significantly inhibited the release of NO, PGE2, IL-1β, and TNF-α. | [5] |

| LPS-activated primary microglia | Magnesium Sulfate | 5 and 10 mmol/L | Inhibited the translocation of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner. | [5] |

| Murine macrophages (RAW 264.7 cells) | Magnesium Sulfate | Not specified | Significantly attenuated endotoxin-induced upregulation of p-NF-κB p65 and p-IκB. | [6] |

| High-Fat Diet Rats | Magnesium Oxide and Magnesium Picolinate | 500 mg elemental Mg/kg of diet | Significantly decreased the expression levels of NF-κB. | [7] |

Experimental Protocols: Assessment of NF-κB Inhibition in Macrophages

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10 mM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes for IκB-α degradation, 1 hour for p65 translocation).

2. Western Blot for NF-κB Pathway Proteins:

-

Prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

-

Perform western blotting on both fractions as described previously.

-

Probe the cytoplasmic fraction for IκB-α and phospho-IκB-α.

-

Probe the nuclear fraction for the p65 subunit of NF-κB.

-

Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.

3. NF-κB DNA Binding Activity Assay:

-

Use a commercially available NF-κB p65 transcription factor assay kit (e.g., from Cayman Chemical or Thermo Fisher Scientific).

-

Prepare nuclear extracts from treated cells.

-

Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

-

Incubate to allow NF-κB binding.

-

Add a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at 450 nm.

Mandatory Visualization: NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking NF-κB translocation to the nucleus.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Magnesium has been shown to activate this pro-survival pathway.

Data Presentation: Activation of PI3K/Akt Signaling by Magnesium

| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |

| Rat Calvarial Osteoblasts | Magnesium Ions (from unspecified salt) | 10 mM | Significantly increased the phosphorylation of Akt. | [8] |

| Murine macrophages (RAW 264.7 cells) | Magnesium Sulfate | Not specified | Significantly higher p-Akt concentration in endotoxin (B1171834) + MgSO4 treated cells compared to endotoxin alone. | [6] |

| Rats with intestinal ischemia-reperfusion injury | Magnesium Sulfate | Not specified | Higher level of p-Akt in the magnesium sulfate group compared to the ischemia-reperfusion group. | [9] |

| High-Fat Diet Rats | Magnesium Oxide and Magnesium Picolinate | 500 mg elemental Mg/kg of diet | Increased the PI3K/Akt pathway which restored cognitive impairments. | [7] |

Experimental Protocols: Measurement of PI3K/Akt Pathway Activation

1. Cell Culture and Treatment:

-

Use a relevant cell line, for example, primary rat calvarial osteoblasts or RAW 264.7 macrophages.

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours before treatment to reduce basal Akt phosphorylation.

-

Treat cells with this compound at various concentrations (e.g., 1, 5, 10 mM) for different time points (e.g., 15, 30, 60 minutes).

2. Western Blot for Phosphorylated Akt:

-

Lyse the cells and perform western blotting as previously described.

-

Use primary antibodies specific for phosphorylated Akt at key residues (e.g., Ser473 and Thr308) and an antibody for total Akt.

-

The ratio of phosphorylated Akt to total Akt is used to quantify the activation of the pathway.

-

To confirm the involvement of PI3K, pre-treat cells with a PI3K inhibitor such as LY294002 or wortmannin (B1684655) before this compound treatment.

Mandatory Visualization: PI3K/Akt Signaling Pathway

Caption: this compound promotes the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of Akt and its downstream pro-survival effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to a wide range of stimuli. Magnesium has been shown to have a modulatory role in this pathway, often in an inhibitory fashion in the context of inflammation.

Data Presentation: Modulation of MAPK Signaling by Magnesium

| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |

| Madin-Darby canine kidney (MDCK) cells | Magnesium deprivation | Mg²⁺-free media | Decreased phosphorylated-ERK1/2 levels. Re-addition of Mg²⁺ increased p-ERK1/2. | [10] |

| LPS-stimulated macrophages | Magnesium Chloride and Magnesium-based alloys | Not specified | Suppressed the phosphorylation of p38 and JNK, and in some cases ERK1/2. | [11] |

Experimental Protocols: Investigation of MAPK Pathway Modulation

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., MDCK or RAW 264.7) in their respective media.

-

For studies on magnesium deprivation, culture cells in custom-made magnesium-free media and then re-introduce this compound.

-

For stimulation experiments, pre-treat with this compound followed by a MAPK activator (e.g., LPS for JNK and p38, or a growth factor like EGF for ERK).

2. Western Blot for Phosphorylated MAPKs:

-

Lyse cells and perform western blotting as previously described.

-

Use specific primary antibodies for the phosphorylated forms of ERK1/2 (Thr202/Tyr204), JNK (Thr183/Tyr185), and p38 (Thr180/Tyr182).

-

Use antibodies for the total forms of each MAPK for normalization.

Mandatory Visualization: MAPK Signaling Pathway

Caption: this compound can inhibit the MAPK signaling cascade, particularly the phosphorylation of MAPKKs, leading to a downstream reduction in inflammatory gene expression.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C is a family of kinases involved in controlling the function of other proteins through phosphorylation. Magnesium has been shown to modulate PKC activity, which can have neuroprotective effects.

Data Presentation: Modulation of PKC Signaling by Magnesium

| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |

| Rat hippocampal slices (anoxia model) | Magnesium (unspecified salt) | Not specified | Blocked the loss of PKC and resulted in a transient translocation of PKCα and PKCε to the membrane fraction. | [3] |

| Human platelets | Magnesium Sulfate | 3.0 mM | Markedly inhibited the phosphorylation of a 47 kDa protein, a marker of PKC activation. | [8] |

Experimental Protocols: PKC Activity Assay

1. Preparation of Reagents:

-

PKC Source: Purified active PKC enzyme or cell/tissue lysate containing PKC.

-

PKC Substrate: A specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31)) or a protein substrate like histone H1.

-

Kinase Assay Buffer (1X): 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂.

-

ATP Solution: 100 µM ATP containing [γ-³²P]ATP for radioactive detection.

-

This compound Stock Solution: Prepare a stock solution in sterile water.

-

Stop Solution: 50 mM EDTA.

2. Assay Procedure:

-

Set up reactions on ice in microcentrifuge tubes.

-

Add 10 µL of substrate cocktail, 10 µL of lipid activator (phosphatidylserine and diacylglycerol), and 10 µL of the enzyme preparation.

-

Add the desired concentration of this compound.

-

Start the reaction by adding 10 µL of the ATP solution.

-

Incubate at 30°C for 10-15 minutes.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter to quantify substrate phosphorylation.

Mandatory Visualization: PKC Signaling Pathway

Caption: this compound can modulate the activity of Protein Kinase C, influencing its translocation and the phosphorylation of its downstream targets.

Cyclic AMP (cAMP) Signaling Pathway

The cAMP signaling pathway is a ubiquitous second messenger system involved in a multitude of cellular processes. Magnesium has been shown to influence cAMP levels and the cellular responses to agents that act via this pathway.

Data Presentation: Effect of Magnesium on cAMP Signaling

| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |

| Human platelets | Magnesium Sulfate | 3 mM | Significantly increased platelet cAMP levels in the presence of iloprost (B1671730) and PGD2. | [1] |

| Ascites cells | Not specified | Not specified | cAMP analogues stimulated magnesium efflux via the Na/Mg antiporter. | [1] |

Experimental Protocols: cAMP Measurement Assay

1. Cell Culture and Treatment:

-

Use a suitable cell type, such as human platelets or a relevant cell line.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat cells with this compound at various concentrations.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) or a receptor agonist that increases cAMP (e.g., iloprost for platelets).

2. cAMP Quantification:

-

Lyse the cells with the lysis buffer provided in a commercial cAMP assay kit.

-

Use a competitive enzyme-linked immunosorbent assay (ELISA)-based kit for the quantification of cAMP.

-

The assay typically involves a 96-well plate pre-coated with an antibody to cAMP.

-

The amount of cAMP in the sample competes with a fixed amount of HRP-labeled cAMP for binding to the antibody.

-

After washing, a substrate is added, and the color development is inversely proportional to the concentration of cAMP in the sample.

-

Measure the absorbance at the appropriate wavelength and calculate the cAMP concentration based on a standard curve.

Mandatory Visualization: cAMP Signaling Pathway

Caption: this compound can modulate the activity of adenylyl cyclase, thereby influencing the intracellular levels of cAMP and downstream cellular responses.

Disclaimer: Many of the detailed experimental protocols for studying intracellular signaling pathways have been established using magnesium salts such as magnesium sulfate or magnesium chloride. The protocols provided in this guide are adapted from these studies. It is a reasonable scientific premise that the observed effects are due to the magnesium ion (Mg²⁺) and thus, these protocols are applicable for investigating the effects of this compound. However, researchers should be aware of the specific salt used in the original literature and consider any potential, though unlikely, effects of the gluconate anion in their experimental design and interpretation of results.

References

- 1. Magnesium modifies the responses of platelets to inhibitory agents which act via cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of magnesium ions in bone regeneration involves the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supplemental this compound Enhances Scaffold-Mediated New Bone Formation and Natural Bone Healing by Angiogenic- and Wnt Signal-Associated Osteogenic Activation [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium implantation or supplementation ameliorates bone disorder in CFTR-mutant mice through an ATF4-dependent Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium sulfate provides neuroprotection in lipopolysaccharide-activated primary microglia by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoinositide 3-kinase/Akt pathway is involved in mediating the anti-inflammation effects of magnesium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of PI3K/Akt signaling in the protective effect of magnesium sulfate against ischemia-perfusion injury of small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnesium deprivation inhibits a MEK-ERK cascade and cell proliferation in renal epithelial Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Magnesium Gluconate in Modulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential cation involved in a myriad of physiological processes, including the fundamental mechanisms of gene expression. As a cofactor for over 600 enzymes, magnesium plays a critical role in DNA replication, transcription, and translation. This technical guide provides an in-depth analysis of the role of magnesium, with a specific focus on magnesium gluconate, in modulating gene expression. It summarizes key findings from preclinical and clinical studies, details relevant signaling pathways, and provides comprehensive experimental protocols for investigating the genetic and epigenetic effects of magnesium supplementation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Magnesium's importance in cellular biology is well-established. It is indispensable for the structural integrity of nucleic acids and ribosomes and is a crucial cofactor for polymerases and other enzymes central to the synthesis of DNA, RNA, and proteins.[1] Alterations in magnesium homeostasis have been linked to a variety of pathological conditions, and recent research has begun to unravel the specific molecular mechanisms by which magnesium influences gene expression, thereby affecting health and disease. This compound, an organic salt of magnesium, is often utilized for supplementation due to its bioavailability. Understanding its specific effects on gene transcription is a growing area of interest.

Magnesium's Influence on Gene Expression

Magnesium modulates gene expression through several interconnected mechanisms:

-

Cofactor for Enzymes in Nucleic Acid Synthesis: Magnesium is a vital cofactor for DNA and RNA polymerases, the enzymes responsible for transcribing genetic information from DNA to RNA.[2][3] It also plays a role in the activity of enzymes involved in DNA repair and replication.[4]

-

Regulation of Inflammatory Pathways: Magnesium has been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By influencing the activity of this pathway, magnesium can alter the expression of a wide array of pro-inflammatory genes.

-

Epigenetic Modifications: Emerging evidence suggests that magnesium may play a role in epigenetic regulation, including DNA methylation and histone modifications.[5][6] Magnesium deficiency has been associated with alterations in DNA methylation patterns, which can lead to changes in gene expression.[5][7]

-

Modulation of Ion Channels and Transporters: The expression of genes encoding for magnesium transporters, such as TRPM6 and TRPM7, is itself regulated and can be influenced by magnesium status, creating a feedback loop in cellular magnesium homeostasis.

Data Presentation: Quantitative Effects on Gene Expression

The following tables summarize the quantitative data from studies investigating the effect of magnesium supplementation on gene expression. It is important to note that the form of magnesium salt and the experimental model vary across studies.

| Gene | Magnesium Salt | Experimental Model | Fold Change / Effect | Reference |

| Metabolic Genes | ||||

| LDLR | This compound | Rats on a high-fat diet | Upregulated (quantitative data not available) | [1][8] |

| CYP7A1 | This compound | Rats on a high-fat diet | Upregulated (quantitative data not available) | [1][8] |

| Inflammatory Genes | ||||

| IL-8 | Magnesium Oxide | Women with gestational diabetes | Downregulated (P = 0.03) | [9] |

| TNF-α | Magnesium Oxide | Women with gestational diabetes | Downregulated (P = 0.006) | [9] |

| TGF-β | Magnesium Oxide | Women with gestational diabetes | Upregulated (P = 0.03) | [9] |

| IL-18 | Magnesium Sulfate | Patients with coronary artery disease | Significantly decreased | |

| TNF-α | Magnesium Sulfate | Patients with coronary artery disease | Significantly decreased | |

| Magnesium Transporter Genes | ||||

| TRPM6 | Magnesium Citrate | Overweight individuals | ~1.4-fold upregulation | [10] |

| TRPM7 | Magnesium Citrate | Overweight individuals | ~1.4-fold upregulation | [10] |

Signaling Pathways

NF-κB Signaling Pathway

Magnesium has been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. By doing so, magnesium can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on gene expression.

Animal Study: Oral this compound Administration and Gene Expression Analysis

This protocol is based on the methodology used to study the effects of this compound on gene expression in rats fed a high-fat diet.[1][8]

Figure 2: Workflow for an animal study investigating this compound's effects.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Diet and Treatment:

-

Induction Phase (4 weeks): All animals are fed a high-fat diet to induce hyperlipidemia.

-

Treatment Phase (8 weeks): Animals are divided into groups:

-

Control Group: Continues on the high-fat diet.

-

Treatment Group: Receives the high-fat diet supplemented with this compound. The dosage should be determined based on previous studies.

-

-

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver samples are collected. Liver tissue should be immediately flash-frozen in liquid nitrogen and stored at -80°C for RNA analysis.

-

RNA Isolation: Total RNA is extracted from liver tissue using a suitable method, such as a TRIzol-based reagent or a commercial RNA isolation kit. The quality and quantity of the extracted RNA should be assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qPCR):

-

Primer Design: Design specific primers for the target genes (e.g., LDLR, CYP7A1) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vitro Study: Cell Culture and Gene Expression Analysis

This protocol provides a general framework for investigating the direct effects of this compound on gene expression in a cell culture model.

Figure 3: Workflow for in vitro analysis of this compound's effects on gene expression.

Detailed Methodology:

-

Cell Culture: Select an appropriate cell line relevant to the research question (e.g., hepatocytes, macrophages, neurons). Culture the cells in standard conditions.

-

Treatment: Treat the cells with varying concentrations of this compound for different durations. A vehicle control (the solvent used to dissolve this compound) should be included.

-

RNA Isolation and Analysis: Follow the steps for RNA isolation, reverse transcription, and qPCR as described in the animal study protocol. For a broader, unbiased view of gene expression changes, RNA sequencing (RNA-Seq) can be performed.

-

RNA Sequencing (Optional):

-

Library Preparation: Prepare sequencing libraries from the extracted RNA.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes and affected pathways.

-

Conclusion

This compound plays a significant role in modulating gene expression, impacting metabolic and inflammatory pathways. The available evidence, though still emerging, points towards its potential as a therapeutic agent for conditions associated with dysregulated gene expression. Further research, particularly studies providing quantitative data on the effects of this compound and elucidating its epigenetic mechanisms, is warranted. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the genetic and epigenetic effects of this important mineral salt.

References

- 1. Effect of this compound administration on lipid metabolism, antioxidative status, and related gene expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Magnesium Forms on the Magnesium Balance and Jejunal Transporters in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnesium Supplementation Affects the Expression of Sirtuin1, Tumor Protein P53 and Endothelial Nitric Oxide Synthase Genes in Patients with Atherosclerosis: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of this compound on stress reactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats [frontiersin.org]

- 7. Effect of magnesium on mRNA expression and production of endothelin-1 in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of magnesium supplementation on gene expression related to inflammatory markers, vascular endothelial growth factor, and pregnancy outcomes in patients with gestational diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Impact of Magnesium-Mediated Immune Regulation in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Magnesium Gluconate on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential divalent cation crucial for numerous physiological processes, with a particularly significant role in mitochondrial function. As the primary site of cellular energy production, mitochondria are heavily reliant on magnesium for the synthesis of adenosine (B11128) triphosphate (ATP), maintenance of membrane integrity, and regulation of ion homeostasis. Magnesium gluconate, a bioavailable salt of magnesium, serves as a vital source of this critical ion. This technical guide provides an in-depth analysis of the impact of magnesium, and by extension this compound, on mitochondrial bioenergetics. It summarizes key quantitative data from relevant studies, details experimental protocols for assessing mitochondrial function, and visualizes the intricate signaling pathways involved. While specific research on this compound's direct effects on mitochondria is limited, the fundamental role of the magnesium ion (Mg²⁺) provides a strong basis for understanding its potential therapeutic applications in mitochondrial-related pathologies.

Introduction: The Central Role of Magnesium in Mitochondrial Bioenergetics

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS). This process is intrinsically dependent on magnesium. Magnesium acts as a critical cofactor for over 300 enzymes, many of which are central to mitochondrial metabolism.[1][2] The biologically active form of ATP is predominantly a complex with magnesium (Mg-ATP), highlighting the indispensable role of this ion in energy transfer reactions.[1]

Magnesium deficiency has been linked to mitochondrial dysfunction, characterized by decreased ATP production, increased production of reactive oxygen species (ROS), and alterations in the mitochondrial membrane potential.[3] Such dysfunction is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. This compound, as a readily absorbed form of magnesium, is a relevant compound for research into the restoration and enhancement of mitochondrial function.[2]

Quantitative Impact of Magnesium on Mitochondrial Function

While studies specifically investigating this compound are scarce, research on magnesium supplementation in models of mitochondrial dysfunction provides valuable quantitative insights. A key study in a diabetic mouse model demonstrated that magnesium supplementation significantly improved several parameters of mitochondrial function in ventricular cardiomyocytes.[3]

Table 1: Effect of Magnesium Supplementation on Mitochondrial Function in Diabetic Cardiomyocytes [3]

| Parameter | Control (CT) | Diabetic (DM) | Diabetic + Mg Supplementation |

| Mitochondrial ATP Production (nmol/mg protein) | 89 ± 6 | 66 ± 9 | 119 ± 10 |

| Mitochondrial ROS (fold of CT) | 1.0 | 1.7 ± 0.2 | Not specified, but significantly decreased vs. DM |

| Mitochondrial Membrane Potential (JC-1 red/green ratio) | 1.72 ± 0.18 | 0.65 ± 0.06 | Significantly repolarized vs. DM |

| Mitochondrial Ca²⁺ Load (fold of CT) | 1.0 | 3.71 ± 1.28 | Significantly decreased vs. DM |

Data presented as mean ± SEM.

These findings demonstrate that magnesium supplementation can reverse the detrimental effects of a pathological state on mitochondrial bioenergetics, leading to increased ATP synthesis, reduced oxidative stress, and restoration of the mitochondrial membrane potential.[3]

Key Signaling Pathways and Mechanisms of Action

Magnesium's influence on mitochondrial function is multifaceted, involving direct interactions with key enzymes and transporters, as well as indirect effects through the modulation of other signaling pathways.

ATP Synthesis and the Electron Transport Chain

Magnesium is a direct activator of F₀F₁-ATP synthase, the enzyme complex responsible for the final step of ATP production.[4] It also plays a role in the activity of several dehydrogenases within the Krebs cycle, which supplies the electron transport chain (ETC) with reducing equivalents (NADH and FADH₂).[4]

Caption: Magnesium's role in ATP synthesis.

Regulation of Mitochondrial Calcium Homeostasis and the Permeability Transition Pore

Magnesium and calcium have an antagonistic relationship within the mitochondria. Magnesium can inhibit the mitochondrial calcium uniporter (MCU), thereby preventing calcium overload, a key trigger for cell death.[5] Furthermore, magnesium inhibits the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel whose prolonged opening leads to mitochondrial swelling, rupture, and apoptosis.[6][7][8][9][10]

Caption: Magnesium's regulation of mitochondrial calcium.

Antioxidant Effects

Magnesium deficiency is associated with increased oxidative stress.[11] While the direct antioxidant properties of the magnesium ion itself are debated, this compound has been reported to possess antioxidant capabilities, potentially due to the gluconate moiety.[12] Magnesium also acts as a cofactor for antioxidant enzymes, such as glutathione (B108866) peroxidase.[13] By reducing mitochondrial ROS production, as seen in the diabetic mouse model, magnesium helps to protect mitochondrial components from oxidative damage.[3]

Experimental Protocols for Assessing Mitochondrial Function

To evaluate the impact of this compound on mitochondrial function, a series of established experimental protocols can be employed.

Isolation of Mitochondria

A prerequisite for many in vitro assays is the isolation of functional mitochondria from cells or tissues.

Protocol: Isolation of Rat Liver Mitochondria [14]

-

Homogenization: Euthanize a rat and perfuse the liver with cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in fresh isolation buffer using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

High-resolution respirometry is a powerful technique to assess the function of the electron transport chain and oxidative phosphorylation.

Protocol: Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol

-

Chamber Preparation: Calibrate the oxygen electrodes of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with air-saturated assay buffer at the desired temperature (e.g., 37°C).

-

Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.

-

Substrate and Inhibitor Titration: Sequentially add substrates and inhibitors to assess different respiratory states:

-

LEAK state (State 2): Add substrates for Complex I (e.g., pyruvate, malate, glutamate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone) to measure oxygen consumption in the absence of ADP. This reflects proton leak across the inner mitochondrial membrane.

-

OXPHOS state (State 3): Add a saturating concentration of ADP to measure the maximum capacity of oxidative phosphorylation.

-

Uncoupled state (State 3u): Add a chemical uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport chain.

-

Inhibition: Add specific inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and sodium azide (B81097) or cyanide for Complex IV) to confirm the specificity of the respiratory measurements.

-

-

Data Analysis: Calculate the oxygen consumption rate (OCR) in each state. The effect of this compound can be assessed by pre-incubating the mitochondria with the compound or adding it directly to the chamber.

Caption: Workflow for a SUIT protocol.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. It can be measured using fluorescent dyes.

Protocol: JC-1 Assay

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Healthy mitochondria (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (emission ~590 nm).

-

Unhealthy mitochondria (low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (emission ~529 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial ATP Production

Directly measuring ATP produced by mitochondria can be achieved using bioluminescent assays.

Protocol: Luciferase-Based ATP Assay

-

Sample Preparation: Use isolated mitochondria or permeabilized cells.

-

Reaction Mixture: Prepare a reaction mixture containing a luciferase enzyme, its substrate luciferin, and the necessary substrates for mitochondrial respiration (e.g., pyruvate, malate, and ADP).

-

Initiate Reaction: Add the mitochondrial preparation to the reaction mixture. The ATP produced by the mitochondria will be used by the luciferase to generate light.

-

Luminescence Measurement: Measure the light output over time using a luminometer.

-

Quantification: Use an ATP standard curve to convert the luminescence signal into ATP concentration. The effect of this compound can be determined by its inclusion in the reaction mixture.

Conclusion and Future Directions

The available evidence strongly supports the critical role of magnesium in maintaining optimal mitochondrial function. By serving as a readily available source of magnesium ions, this compound has the potential to positively impact mitochondrial bioenergetics, particularly in states of magnesium deficiency or mitochondrial dysfunction. The quantitative data from magnesium supplementation studies indicate a significant potential for improving ATP production, reducing oxidative stress, and stabilizing the mitochondrial membrane potential.

However, there is a clear need for further research specifically focused on this compound. Future studies should aim to:

-

Directly compare the efficacy of this compound with other magnesium salts on mitochondrial function in various cell and animal models.

-

Elucidate the precise molecular mechanisms and signaling pathways through which the gluconate moiety may contribute to the overall effect of the compound.

-

Conduct clinical trials to evaluate the therapeutic potential of this compound in human diseases associated with mitochondrial dysfunction.

A deeper understanding of the specific effects of this compound on mitochondria will be instrumental in developing targeted therapeutic strategies for a wide range of debilitating diseases.

References

- 1. Magnesium—An Ion with Multiple Invaluable Actions, Often Insufficiently Supplied: From In Vitro to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]